molecular formula C9H9N3O2 B15070749 1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one CAS No. 76006-19-4

1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

Cat. No.: B15070749
CAS No.: 76006-19-4
M. Wt: 191.19 g/mol
InChI Key: JRIVZMPHOYYQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The methoxy group at the 7-position and the ethanone moiety at the 1-position further define its chemical structure

Preparation Methods

The synthesis of 1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole and pyridine precursors.

    Cyclization: The pyrazole and pyridine rings are fused through a cyclization reaction. This can be achieved using various cyclization agents and conditions.

    Functionalization: The methoxy group is introduced at the 7-position, and the ethanone moiety is added at the 1-position through appropriate functionalization reactions.

Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the fused rings and substituents.

    1H-Pyrazolo[4,3-c]pyridines: These compounds also share a similar core structure but have different functional groups and substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile chemical properties make it a valuable tool in medicinal chemistry, biological research, and industrial applications. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover its full potential.

Properties

CAS No.

76006-19-4

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-(7-methoxypyrazolo[3,4-c]pyridin-1-yl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-6(13)12-8-7(5-11-12)3-4-10-9(8)14-2/h3-5H,1-2H3

InChI Key

JRIVZMPHOYYQPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CN=C2OC)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.